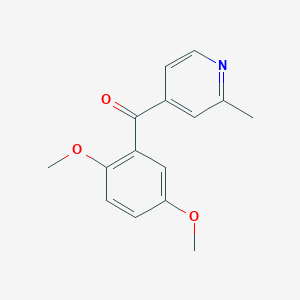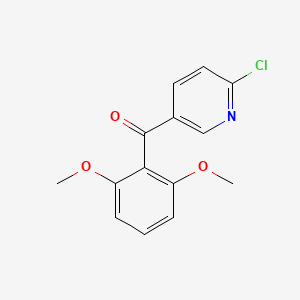
1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride
Overview
Description
“1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride” is a chemical compound with the molecular formula C9H16Cl2N4 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H16N4.2ClH/c11-8-9-2-6-14(7-3-9)10-12-4-1-5-13-10;;/h1,4-5,9H,2-3,6-8,11H2;2*1H . This indicates that the molecule consists of a pyrimidine ring attached to a diazepane ring .Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthesis Techniques : Research has explored innovative methods to synthesize diazepine derivatives, including "1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride." For example, Johnston and Mcnab (2009) investigated an electrophilic substitution–decarbonylation process for creating diazepinone derivatives, a category to which the compound belongs (Johnston & Mcnab, 2009).
Chemical Properties and Reactions : Studies like those by Insuasty et al. (1998) have focused on the reactions and properties of related diazepin-6-ones, which offer insights into the chemical behavior of "this compound" (Insuasty et al., 1998).
Applications in Pharmaceutical Research
Drug Synthesis and Modification : Research by Nalikezhathu et al. (2023) demonstrates the utility of diazacycles, a group that includes "this compound," in the synthesis of various drugs, highlighting their relevance in pharmaceutical applications (Nalikezhathu et al., 2023).
Biological Activity : Mibu et al. (2003) investigated the DNA strand breakage activity of certain 1,4-diazepines, suggesting potential biological activities of diazepine derivatives including "this compound" (Mibu et al., 2003).
Material Science and Catalysis
- Catalytic Applications : Research has also looked into the use of diazepine derivatives in catalysis. Mayilmurugan et al. (2008) examined iron(III) complexes of 1,4-diazepane ligands for biomimetic extradiol cleavage of catechols, which might provide a template for the catalytic potential of "this compound" (Mayilmurugan et al., 2008).
Mechanism of Action
Target of Action
1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride, also known as 1-(2-Pyrimidyl)piperazine (1-PP), is a chemical compound and piperazine derivative . It is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor . These receptors play crucial roles in various physiological processes, including neurotransmission and regulation of heart rate and blood pressure.
Mode of Action
As an antagonist of the α2-adrenergic receptor, 1-(2-Pyrimidyl)piperazine binds to these receptors and blocks their activation by endogenous catecholamines . This can lead to an increase in neurotransmitter release, enhancing neuronal signaling. As a partial agonist of the 5-HT1A receptor, it can activate these receptors but to a lesser extent than a full agonist . This can modulate serotonin signaling, which is involved in mood regulation and anxiety.
Biochemical Pathways
Its interaction with α2-adrenergic and 5-ht1a receptors suggests that it may influence the adrenergic and serotonergic pathways . These pathways are involved in a wide range of physiological processes, including mood regulation, anxiety, and cardiovascular function.
Pharmacokinetics
As a piperazine derivative, it is likely to have good bioavailability and to be metabolized in the liver .
Result of Action
The molecular and cellular effects of 1-(2-Pyrimidyl)piperazine’s action are likely to be diverse, given its interaction with multiple receptor types. By antagonizing α2-adrenergic receptors, it may enhance neurotransmitter release and neuronal signaling . By partially activating 5-HT1A receptors, it may modulate serotonin signaling, potentially influencing mood and anxiety .
properties
IUPAC Name |
1-pyrimidin-2-yl-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-4-11-9(12-5-1)13-7-2-3-10-6-8-13;;/h1,4-5,10H,2-3,6-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJOCZVSWBQVRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-chloro-N-{2-[4-(propan-2-yl)phenoxy]ethyl}acetamide](/img/structure/B1421780.png)
![3-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]propanoic acid](/img/structure/B1421781.png)